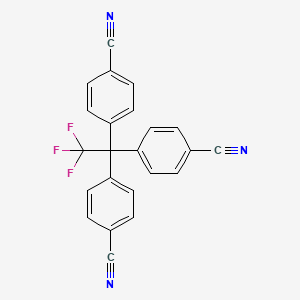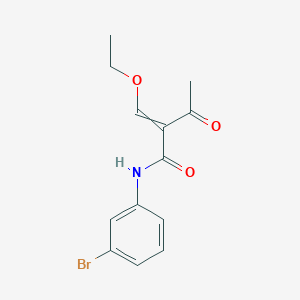
1-(4-Propanoylphenyl)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Propanoylphenyl)ethyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is characterized by the presence of an acetate group attached to a phenyl ring substituted with a propanoyl group. Its molecular structure imparts unique chemical properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Propanoylphenyl)ethyl acetate can be synthesized through esterification reactions. One common method involves the reaction of 1-(4-Propanoylphenyl)ethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid or Lewis acids like boron trifluoride can enhance the reaction rate and selectivity. The product is then purified through distillation and recrystallization techniques to achieve high purity.
化学反应分析
Types of Reactions: 1-(4-Propanoylphenyl)ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the ester bond can be hydrolyzed to yield 1-(4-Propanoylphenyl)ethanol and acetic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products:
Hydrolysis: 1-(4-Propanoylphenyl)ethanol and acetic acid.
Reduction: 1-(4-Propanoylphenyl)ethanol.
Substitution: Various esters or amides depending on the nucleophile used.
科学研究应用
1-(4-Propanoylphenyl)ethyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents.
作用机制
The mechanism of action of 1-(4-Propanoylphenyl)ethyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing 1-(4-Propanoylphenyl)ethanol, which may interact with enzymes or receptors. The propanoyl group can also participate in various biochemical pathways, influencing cellular processes and signaling pathways.
相似化合物的比较
Ethyl acetate: A simple ester with a similar structure but lacks the phenyl and propanoyl groups.
Methyl acetate: Another simple ester with a similar structure but with a methyl group instead of an ethyl group.
1-(4-Acetylphenyl)ethyl acetate: Similar structure but with an acetyl group instead of a propanoyl group.
Uniqueness: 1-(4-Propanoylphenyl)ethyl acetate is unique due to the presence of both the propanoyl and phenyl groups, which impart distinct chemical and physical properties
属性
CAS 编号 |
61197-05-5 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC 名称 |
1-(4-propanoylphenyl)ethyl acetate |
InChI |
InChI=1S/C13H16O3/c1-4-13(15)12-7-5-11(6-8-12)9(2)16-10(3)14/h5-9H,4H2,1-3H3 |
InChI 键 |
QHHSCAFWBRGKSW-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC=C(C=C1)C(C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)
![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)

![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)


![2-(1H-Pyrazol-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587963.png)

![N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide](/img/structure/B14587974.png)



